molecular formula C19H21N3O2 B2769654 2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-96-2

2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2769654
CAS No.: 868977-96-2
M. Wt: 323.396
InChI Key: CZQKGQUYXBYOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a benzamide derivative featuring a 7-methylimidazo[1,2-a]pyridine core linked via an ethyl group to a 2-ethoxy-substituted benzamide moiety. The ethoxy group on the benzamide may influence lipophilicity and metabolic stability, while the ethyl linker provides conformational flexibility for target binding.

Properties

IUPAC Name

2-ethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-24-17-7-5-4-6-16(17)19(23)20-10-8-15-13-22-11-9-14(2)12-18(22)21-15/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQKGQUYXBYOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, molecular mechanisms, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H26N3O2
  • Molecular Weight : 390.48 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of Imidazo[1,2-a]pyridine : Starting from 7-methylimidazo[1,2-a]pyridine derivatives.
  • Alkylation : The introduction of the ethoxy group via alkylation reactions.
  • Amide Bond Formation : Utilizing coupling agents to form the benzamide linkage.

Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted synthesis techniques for efficiency .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives show potent activity against various bacterial strains and fungi. Specifically, modifications in the substituents can enhance their effectiveness against resistant strains .

Anticancer Potential

Imidazo[1,2-a]pyridines have been investigated for their potential as anticancer agents:

  • Mechanism of Action : These compounds are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : A study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

Some studies suggest neuroprotective properties:

  • GABA A Receptor Modulation : Certain imidazo[1,2-a]pyridines have been shown to modulate GABA A receptors, potentially offering therapeutic effects in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Positioning : Variations in the position and type of substituents on the imidazo[1,2-a]pyridine core significantly affect potency and selectivity.
  • Functional Group Variation : Alterations in functional groups (e.g., ethoxy vs. propoxy) can lead to enhanced or diminished biological activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
ZolpidemSleep aid; GABA A receptor modulator
AlpidemAnxiolytic; CDK inhibitor
SaridipemAntidepressant; modulates neurotransmitter systems

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent in various conditions, particularly in oncology and neurology.

Cancer Therapy

Research indicates that derivatives of benzamide compounds, including 2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, exhibit anti-cancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth and proliferation. A study on similar benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, suggesting that this compound could have analogous effects .
  • Case Study : In a clinical trial involving patients with metastatic malignant melanoma, benzamide derivatives showed promising results in imaging and treatment responses, indicating potential applications for this compound in targeted therapies .

Neurological Disorders

The compound has been investigated for its effects on neurodegenerative diseases. Benzamides have been recognized for their ability to modulate neurotransmitter systems.

  • Research Findings : A study highlighted the role of benzamide derivatives in enhancing dopaminergic activity, which could be beneficial for conditions like Parkinson's disease. The structural similarity of this compound to these active compounds suggests it may share similar neuroprotective properties .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. Characterization methods include:

  • NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.
  • X-ray Crystallography : Employed to determine the three-dimensional arrangement of atoms within the molecule.

Data Tables

Study ReferenceCondition StudiedKey Findings
Metastatic MelanomaSignificant tumor response observed with benzamide derivatives
Neurological DisordersModulation of dopaminergic activity noted in preclinical models

Comparison with Similar Compounds

Substituents on the Imidazopyridine Core

  • N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (C₁₉H₁₅N₃OS, MW 333.41): Replaces the ethyl-linked benzamide with a direct benzamide attachment and substitutes the ethoxy group with a thienyl ring.
  • N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 300806-68-2): Features a phenyl substituent instead of the ethyl-linked benzamide. The phenyl group increases aromaticity, which may enhance π-π stacking interactions but reduce solubility .

Substituents on the Benzamide Moiety

  • 3,4,5-Trimethoxy-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (C₂₇H₂₄N₃O₄, MW 454.50): Incorporates three methoxy groups on the benzamide, significantly increasing polarity and hydrogen-bonding capacity compared to the single ethoxy group in the target compound. This could enhance target selectivity but reduce membrane permeability .
  • 2-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (ChemBridge-7883485): Substitutes the ethoxy group with a methyl group, reducing steric bulk and electronic effects, which may impact binding kinetics .

Functional Group Variations

Sulfonamide vs. Benzamide Derivatives

  • 5-chloro-N-({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)thiophene-2-sulfonamide (C₁₃H₁₂ClN₃O₂S₂, MW 341.84): Replaces the benzamide with a sulfonamide group, introducing a more acidic proton (pKa ~10–11 for sulfonamides vs. ~15–17 for benzamides). This could enhance solubility in physiological conditions but alter target interactions .
  • 4-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide (C₁₇H₂₁N₃O₂S, MW 331.43): Combines a sulfonamide group with an ethyl linker, similar to the target compound. The sulfonamide’s electron-withdrawing nature may reduce basicity compared to the benzamide .

Linker Modifications

  • N-(2-methoxyethyl)-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl : Uses a methoxyethyl-pyridinylmethyl linker instead of a simple ethyl group. The increased flexibility and basicity of the pyridine moiety may enhance solubility and salt formation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₂₂N₃O₂ 340.41 2-ethoxy, ethyl linker Moderate lipophilicity, flexible
N-[7-Methyl-2-(2-thienyl)imidazo...benzamide C₁₉H₁₅N₃OS 333.41 Thienyl, direct benzamide Enhanced electronic effects
3,4,5-Trimethoxy-N-(3-(7-methyl...)benzamide C₂₇H₂₄N₃O₄ 454.50 Trimethoxy, phenyl linker High polarity, potential selectivity
5-chloro-N-({7-methylimidazo...sulfonamide C₁₃H₁₂ClN₃O₂S₂ 341.84 Sulfonamide, thiophene Increased acidity, solubility

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The imidazo[1,2-a]pyridine core often binds ATP pockets, while the ethoxybenzamide group may engage hydrophobic domains .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes .
  • QSAR modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target affinity .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the ethoxy group’s oxygen for hydrogen bonding) .

What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxy or benzamide positions to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve dissolution rates. For imidazo[1,2-a]pyridines, β-cyclodextrin increases solubility by 5–10 fold .
  • Salt formation : React with hydrochloric or citric acid to generate salts with better pharmacokinetic profiles .
  • In silico ADMET prediction : Tools like SwissADME can forecast logS (solubility) and BBB permeability, guiding structural modifications .

How can crystallographic data (e.g., from SHELX) be utilized to confirm the molecular structure and conformational stability of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Refine data using SHELXL to resolve bond lengths/angles and confirm the imidazo[1,2-a]pyridine-benzamide linkage .
  • Conformational analysis : Compare experimental torsion angles with DFT-optimized geometries to assess stability. For example, the ethyl linker’s dihedral angle impacts molecular flexibility .
  • Polymorph screening : Use SCXRD or PXRD to detect polymorphs, which may affect dissolution and bioactivity .

What are the critical considerations for designing in vitro assays to evaluate the compound's enzyme inhibition potential?

Advanced Research Question

  • Enzyme selection : Prioritize targets linked to imidazo[1,2-a]pyridines, such as CLK kinases or cytochrome P450 isoforms .
  • Kinetic assays : Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) .
  • Buffer optimization : Adjust pH (7.4 for physiological conditions) and ionic strength to mimic in vivo environments. DMSO concentrations should be ≤1% to avoid solvent effects .
  • Data validation : Perform triplicate runs and statistical analysis (ANOVA with post-hoc tests) to ensure reproducibility .

How do structural modifications at specific positions of the imidazo[1,2-a]pyridine core influence the compound's pharmacological profile?

Advanced Research Question

  • Position 2 (ethyl-benzamide linker) : Lengthening the ethyl chain can enhance membrane permeability but may reduce target specificity .
  • Position 7 (methyl group) : Methyl substitution improves metabolic stability by blocking cytochrome P450 oxidation .
  • Benzamide substituents : Electron-withdrawing groups (e.g., fluoro) at the benzamide’s para position increase kinase inhibition potency .
  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy) and screen via high-throughput assays to map activity trends .

What analytical techniques are most reliable for assessing the compound's stability under various storage conditions?

Advanced Research Question

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated aging. Monitor degradation via HPLC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Long-term stability : Store at -20°C (lyophilized) or 4°C (solution in DMSO) and assay monthly for potency loss. Imidazo[1,2-a]pyridines typically retain >90% activity after 6 months under inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.